An In-depth Technical Guide to DSPE-PEG-NHS MW 600: Structure, Properties, and Applications
An In-depth Technical Guide to DSPE-PEG-NHS MW 600: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[succinimidyl(polyethylene glycol)] with a polyethylene (B3416737) glycol (PEG) molecular weight of 600 (DSPE-PEG-NHS MW 600). It is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile lipid-PEG conjugate for various applications, including drug delivery, bioconjugation, and nanoparticle functionalization.
Chemical Structure and Properties
DSPE-PEG-NHS is a heterobifunctional molecule composed of three key components: a 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) lipid anchor, a polyethylene glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The DSPE moiety provides a hydrophobic anchor for insertion into lipid bilayers of liposomes and other nanoparticles. The hydrophilic PEG spacer imparts "stealth" characteristics, reducing opsonization and prolonging circulation times in vivo. The terminal NHS ester is a reactive group that readily forms stable amide bonds with primary amines on proteins, peptides, antibodies, and other biomolecules.
Chemical Structure
The generalized chemical structure of DSPE-PEG-NHS is depicted below. For the MW 600 variant, the number of repeating ethylene (B1197577) glycol units (n) is approximately 9-10.
Physicochemical Properties
The following table summarizes the key physicochemical properties of DSPE-PEG-NHS MW 600.
| Property | Value |
| Appearance | White to off-white solid |
| Molecular Weight (PEG) | ~600 Da |
| Solubility | Soluble in chloroform, methylene (B1212753) chloride, DMF, and DMSO.[1] Slightly soluble in water and ethanol. |
| Storage Conditions | -20°C in a dry, dark place.[2] |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Reactive Towards | Primary amines (-NH2) |
Experimental Protocols
This section provides detailed methodologies for common applications of DSPE-PEG-NHS MW 600.
Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes incorporating DSPE-PEG-NHS for subsequent surface functionalization.
Materials:
-
Primary lipid (e.g., DSPC, DPPC)
-
Cholesterol
-
DSPE-PEG-NHS MW 600
-
Organic solvent (e.g., chloroform, chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
Procedure:
-
Lipid Film Formation:
-
Dissolve the primary lipid, cholesterol, and DSPE-PEG-NHS in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (primary lipid:cholesterol:DSPE-PEG-NHS).
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation above the lipid transition temperature (Tc). This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Perform the extrusion at a temperature above the Tc of the lipid mixture.
-
Pass the lipid suspension through the extruder an odd number of times (e.g., 11-21 times) to ensure a homogenous liposome population.
-
-
Purification:
-
Remove unencapsulated material and smaller vesicles by size exclusion chromatography or dialysis.
-
Protein Conjugation to DSPE-PEG-NHS Functionalized Liposomes
This protocol details the covalent attachment of a protein (e.g., an antibody) to the surface of pre-formed DSPE-PEG-NHS containing liposomes.
Materials:
-
DSPE-PEG-NHS functionalized liposomes (prepared as in 2.1)
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl pH 8.0 or 1 M glycine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Mix the DSPE-PEG-NHS liposomes with the protein solution. The molar ratio of DSPE-PEG-NHS to protein should be optimized, but a starting point is a 10- to 50-fold molar excess of the NHS ester.
-
The reaction is typically carried out at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The optimal pH for the NHS-amine reaction is between 7.5 and 8.5.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the protein-conjugated liposomes from unreacted protein and quenching reagents using size exclusion chromatography.
-
Applications in Drug Development
DSPE-PEG-NHS MW 600 is a critical component in the development of advanced drug delivery systems. Its unique properties enable the creation of long-circulating nanoparticles that can be targeted to specific tissues or cells.
-
Targeted Drug Delivery: By conjugating targeting ligands such as antibodies, peptides, or aptamers to the surface of liposomes or other nanoparticles, DSPE-PEG-NHS facilitates the delivery of therapeutic agents to specific sites of action, enhancing efficacy and reducing off-target toxicity.[3]
-
Stealth Liposomes: The PEGylation of liposomes with DSPE-PEG-NHS significantly reduces their uptake by the reticuloendothelial system (RES), leading to prolonged circulation times and increased accumulation at tumor sites through the enhanced permeability and retention (EPR) effect.
-
Bioconjugation: The NHS ester functionality allows for the straightforward and efficient covalent attachment of a wide range of biomolecules containing primary amines, making it a versatile tool for the surface functionalization of various nanomaterials.
Conclusion
DSPE-PEG-NHS MW 600 is a highly valuable and versatile tool for researchers and scientists in the field of drug delivery and nanotechnology. Its well-defined structure and reliable reactivity allow for the creation of sophisticated, targeted drug carriers with improved pharmacokinetic profiles. The experimental protocols provided in this guide offer a starting point for the successful implementation of this technology in various research and development settings. Careful optimization of reaction conditions and purification methods is crucial for achieving desired outcomes.
